Cas no 865204-04-2 (Benzene, 1-bromo-4-(1-methoxycyclobutyl)-)

Benzene, 1-bromo-4-(1-methoxycyclobutyl)- is a brominated aromatic compound featuring a methoxy-substituted cyclobutyl group at the para position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Negishi couplings. The presence of both bromine and the methoxycyclobutyl moiety allows for selective functionalization, enabling the construction of complex molecular architectures. Its stability under standard conditions ensures ease of handling and storage. This compound is well-suited for applications in pharmaceuticals, agrochemicals, and materials science, where precise structural control is essential.
Benzene, 1-bromo-4-(1-methoxycyclobutyl)- structure
865204-04-2 structure
Product name:Benzene, 1-bromo-4-(1-methoxycyclobutyl)-
CAS No:865204-04-2
MF:C11H13BrO
MW:241.124322652817
CID:1862505
PubChem ID:67143524

Benzene, 1-bromo-4-(1-methoxycyclobutyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-4-(1-methoxycyclobutyl)-
    • SCHEMBL1739685
    • 865204-04-2
    • EN300-5597099
    • AKOS040766017
    • JMPVLOKZTIEMHE-UHFFFAOYSA-N
    • DTXSID701284399
    • DB-121306
    • 1-Bromo-4-(1-methoxycyclobutyl)benzene
    • 1-bromo-4-(1-methoxycyclobutyl)-benzene
    • Inchi: InChI=1S/C11H13BrO/c1-13-11(7-2-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3
    • InChI Key: JMPVLOKZTIEMHE-UHFFFAOYSA-N
    • SMILES: COC1(CCC1)C2=CC=C(C=C2)Br

Computed Properties

  • Exact Mass: 240.01498Da
  • Monoisotopic Mass: 240.01498Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 9.2Ų

Benzene, 1-bromo-4-(1-methoxycyclobutyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5597099-1.0g
1-bromo-4-(1-methoxycyclobutyl)benzene
865204-04-2 95%
1g
$1129.0 2023-05-25
Enamine
EN300-5597099-10.0g
1-bromo-4-(1-methoxycyclobutyl)benzene
865204-04-2 95%
10g
$4852.0 2023-05-25
Enamine
EN300-5597099-2.5g
1-bromo-4-(1-methoxycyclobutyl)benzene
865204-04-2 95%
2.5g
$2211.0 2023-05-25
Aaron
AR01PMFB-50mg
Benzene, 1-bromo-4-(1-methoxycyclobutyl)-
865204-04-2 95%
50mg
$386.00 2025-02-14
1PlusChem
1P01PM6Z-100mg
Benzene, 1-bromo-4-(1-methoxycyclobutyl)-
865204-04-2 95%
100mg
$547.00 2024-04-21
1PlusChem
1P01PM6Z-1g
Benzene, 1-bromo-4-(1-methoxycyclobutyl)-
865204-04-2 95%
1g
$1458.00 2024-04-21
1PlusChem
1P01PM6Z-2.5g
Benzene, 1-bromo-4-(1-methoxycyclobutyl)-
865204-04-2 95%
2.5g
$2795.00 2024-04-21
1PlusChem
1P01PM6Z-10g
Benzene, 1-bromo-4-(1-methoxycyclobutyl)-
865204-04-2 95%
10g
$6059.00 2024-04-21
Aaron
AR01PMFB-250mg
Benzene, 1-bromo-4-(1-methoxycyclobutyl)-
865204-04-2 95%
250mg
$794.00 2025-02-14
Aaron
AR01PMFB-2.5g
Benzene, 1-bromo-4-(1-methoxycyclobutyl)-
865204-04-2 95%
2.5g
$3066.00 2025-02-14

Additional information on Benzene, 1-bromo-4-(1-methoxycyclobutyl)-

Benzene, 1-bromo-4-(1-methoxycyclobutyl)- and Its Significance in Modern Chemical Research

Benzene, 1-bromo-4-(1-methoxycyclobutyl)- (CAS No. 865204-04-2) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motif combining a brominated benzene ring with a methoxycyclobutyl substituent, exhibits intriguing chemical properties that make it a valuable tool in the development of novel therapeutic agents and synthetic methodologies.

The structural composition of Benzene, 1-bromo-4-(1-methoxycyclobutyl)- (CAS No. 865204-04-2) positions it as a versatile intermediate in organic synthesis. The presence of both a bromine atom and an oxygen-containing side chain provides multiple reactive sites for further functionalization. This dual reactivity has been exploited in various synthetic pathways, enabling the construction of more complex molecules with potential applications in medicinal chemistry.

In recent years, the pharmaceutical industry has seen a surge in interest for compounds that incorporate cycloalkyl groups due to their ability to modulate bioavailability and binding affinity. The methoxycyclobutyl moiety in Benzene, 1-bromo-4-(1-methoxycyclobutyl)- (CAS No. 865204-04-2) contributes to this property profile, making it an attractive candidate for drug discovery programs. Researchers have leveraged this compound to develop novel scaffolds that exhibit enhanced pharmacological activity against various targets.

One of the most compelling aspects of Benzene, 1-bromo-4-(1-methoxycyclobutyl)- (CAS No. 865204-04-2) is its role in the synthesis of bioactive molecules. Studies have demonstrated its utility in constructing heterocyclic compounds, which are known for their broad spectrum of biological activities. The bromine substituent allows for easy introduction of other functional groups via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, while the methoxycyclobutyl group can be further modified through oxidation or reduction processes.

The compound has also been explored in the context of material science applications. Its unique structure and reactivity make it a promising candidate for the development of advanced polymers and coatings. Researchers have investigated its incorporation into polymer matrices to enhance thermal stability and mechanical strength, demonstrating its potential beyond traditional pharmaceutical applications.

Recent advancements in computational chemistry have further highlighted the importance of Benzene, 1-bromo-4-(1-methoxycyclobutyl)- (CAS No. 865204-04-2) in drug design. Molecular modeling studies have revealed its favorable interactions with biological targets, providing insights into its mechanism of action. These computational approaches have accelerated the discovery process by predicting optimal conformations and binding modes, thereby reducing the time and cost associated with experimental screening.

The synthesis of Benzene, 1-bromo-4-(1-methoxycyclobutyl)- (CAS No. 865204-04-2) presents an interesting challenge due to its complex structural features. However, modern synthetic techniques have made it more accessible than ever before. Catalytic methods have been particularly effective in achieving high yields and purity levels, ensuring that researchers can reliably utilize this compound in their studies.

In conclusion, Benzene, 1-bromo-4-(1-methoxycyclobutyl)- (CAS No. 865204-04-2) represents a significant advancement in chemical research with broad implications for pharmaceutical development and material science. Its unique structural features and reactivity make it a valuable building block for constructing novel bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

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